

Application Notes: Domino Radical Bicyclization for the Synthesis of Azaspirocycles

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Compound of Interest

Compound Name: 2-Azaspido[4.4]nonane
hemioxalate

Cat. No.: B2440401

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Introduction

Azaspirocycles are a class of heterocyclic compounds characterized by a spirocyclic scaffold containing at least one nitrogen atom. Their unique three-dimensional architecture and favorable physicochemical properties have positioned them as privileged scaffolds in modern drug discovery.^{[1][2]} The rigid, non-planar structure of azaspirocycles allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.^[1] Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit improved properties such as increased aqueous solubility, higher metabolic stability, and a higher fraction of sp³-hybridized carbons (F_{sp3}), a parameter often correlated with clinical success.^{[1][2]}

Domino Radical Bicyclization: A Powerful Synthetic Strategy

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation.^[3] Among these, domino radical bicyclization has emerged as a powerful tool for the construction of intricate cyclic systems, including azaspirocycles. This strategy involves the generation of a radical species that undergoes a sequence of intramolecular cyclization events to rapidly build molecular complexity.

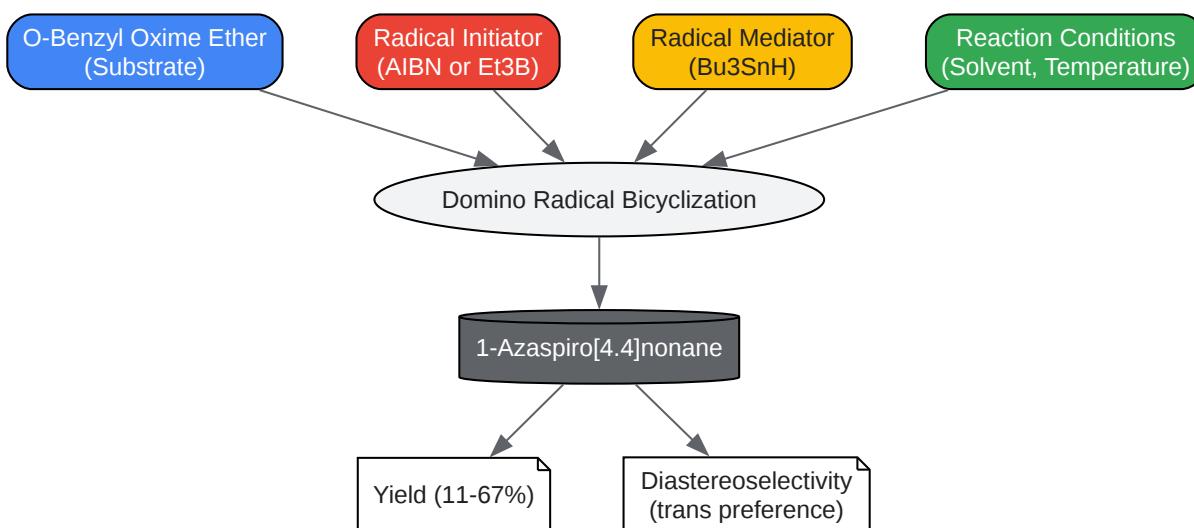
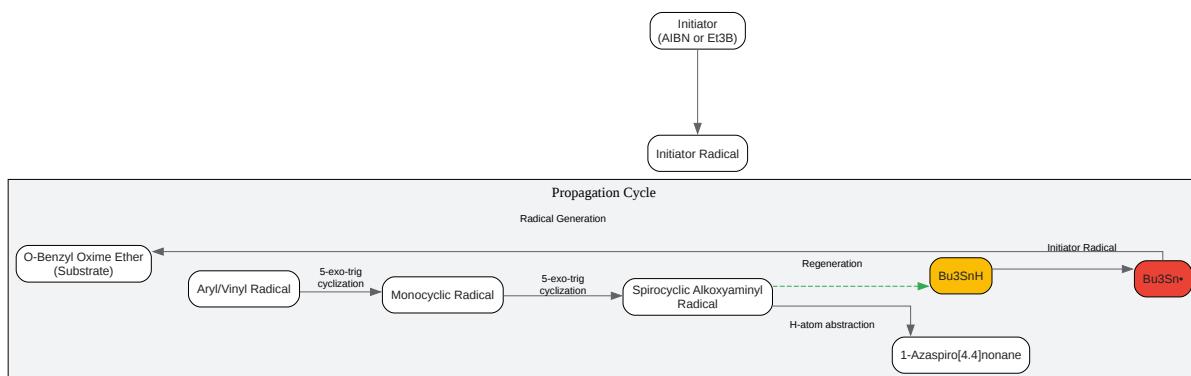
This application note focuses on a domino radical bicyclization methodology for the synthesis of 1-azaspido[4.4]nonane derivatives, a core structure found in various biologically active

molecules. The described protocol utilizes the formation and capture of alkoxyaminyl radicals to achieve the desired bicyclization.[4][5]

Reaction Mechanism and Workflow

The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and promoted by a radical mediator, typically tributyltin hydride (Bu₃SnH).[4][6] The reaction proceeds through the following key steps:

- Radical Initiation: The process begins with the generation of a radical from the initiator.
- Radical Addition and Cyclization: The initial radical reacts with the starting material, an O-benzyl oxime ether bearing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne, to generate an aryl or vinyl radical. This is followed by a 5-exo-trig cyclization onto the double bond.
- Second Cyclization: The resulting radical intermediate undergoes a second 5-exo-trig cyclization onto the oxime ether nitrogen, forming the spirocyclic core and an alkoxyaminyl radical.
- Radical Quenching: The final alkoxyaminyl radical is quenched by a hydrogen atom donor, such as Bu₃SnH, to afford the 1-azaspiro[4.4]nonane product and regenerate the tin radical to continue the catalytic cycle.



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